molecular formula C10H16N2O2 B3337374 1-Butyl-3-(furan-2-ylmethyl)urea CAS No. 6298-26-6

1-Butyl-3-(furan-2-ylmethyl)urea

Cat. No.: B3337374
CAS No.: 6298-26-6
M. Wt: 196.25 g/mol
InChI Key: FPTZKKLEZIKCLG-UHFFFAOYSA-N
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Description

Contextualization of Urea (B33335) Derivatives in Chemical Synthesis and Design

Urea and its derivatives are a cornerstone of organic and medicinal chemistry. nih.gov The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile building block in the synthesis of a wide array of compounds. ontosight.ai This versatility stems from the ability of the urea moiety to form stable hydrogen bonds, a critical feature in molecular recognition and interaction with biological targets. nih.govacs.orgresearchgate.net

The synthesis of urea derivatives can be achieved through various methods, including the reaction of amines with isocyanates or the condensation of carbonyl compounds with amines. prezi.com Traditional approaches have often involved reagents like phosgene (B1210022), but newer, safer methodologies are continuously being developed. nih.gov The adaptability of the urea scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's physicochemical properties. acs.org This has led to the incorporation of urea functionalities in a broad spectrum of applications, from pharmaceuticals to materials science. nih.gov

Significance of Furan (B31954) Moieties in Organic Chemistry and Material Science

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another pivotal structural motif in chemistry. britannica.comwikipedia.org Its aromatic character, though less pronounced than that of benzene, endows it with a unique reactivity profile. wikipedia.orgacs.org Furan and its derivatives are found in numerous natural products and are essential building blocks in the synthesis of complex molecules. numberanalytics.comrsc.org

In organic synthesis, the furan ring can participate in a variety of reactions, making it a versatile synthon. acs.org It can be sourced from renewable biomass, such as from the dehydration of pentose-containing materials, which enhances its appeal from a green chemistry perspective. wikipedia.orgresearchgate.net In material science, furan-based monomers are utilized in the production of polymers with desirable properties like high thermal stability and chemical resistance. numberanalytics.comwiley.com For instance, polyethylene (B3416737) furanoate (PEF), derived from a furan dicarboxylic acid, is a promising bio-based alternative to petroleum-derived plastics. researchgate.net

Rationale for Investigating the 1-Butyl-3-(furan-2-ylmethyl)urea Scaffold

The decision to investigate the this compound scaffold is a logical progression from the individual significance of its components. The structure combines a flexible butyl group and a furan-containing fragment, linked by a urea bridge. This specific arrangement of a butyl chain and a furan ring attached to the urea core is anticipated to confer distinct chemical and potentially biological properties. ontosight.ai The butyl group can influence solubility and lipophilicity, while the furan moiety can engage in various interactions, including π-π stacking. ontosight.ai

The synthesis of a similar compound, 1-butyl-3-(2-furoyl)urea, typically involves the reaction of 1-butylurea with 2-furoyl chloride. ontosight.ai While specific synthetic details for this compound were not found in the provided search results, analogous synthetic strategies are likely applicable. The study of this particular scaffold allows researchers to explore the synergistic effects of combining these well-understood functional groups.

Overview of Research Trajectories for Novel Urea-Furan Compounds

Research into novel compounds containing both urea and furan moieties is an active area of investigation. Studies have explored the synthesis and potential applications of various urea-furan derivatives. For instance, research has been conducted on the synthesis and bioactivity of compounds like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, which has shown antimicrobial properties. scirp.org Another study focused on the synthesis and characterization of 1,3-bis[(E)-furan-2-yl)methylene]urea, investigating its potential as an antimicrobial agent. researchgate.netresearchgate.net

These research trajectories highlight a broader interest in designing and synthesizing novel urea-based compounds for a range of applications. researchgate.netnih.govnih.gov The combination of the urea backbone with diverse heterocyclic systems, such as furan, provides a rich design space for the development of new molecules with tailored properties.

Precursor Synthesis and Optimization Strategies

The strategic synthesis and purification of the amine and isocyanate precursors are fundamental to obtaining high-purity this compound.

Furan-2-ylmethanamine (also known as furfurylamine) is a critical building block in this synthesis. oakwoodchemical.com It is a commercially available compound, but its synthesis is often necessary for large-scale operations or research purposes. oakwoodchemical.com A primary route to its formation is the reductive amination of furfural (B47365), a biomass-derived aldehyde. This process involves the condensation of furfural with ammonia (B1221849) to form an imine, which is subsequently reduced to the desired amine.

Various research efforts have focused on furan-based derivatives, which utilize furan-2-ylmethylamine as a starting material for more complex molecules. nih.govuni.lu For instance, it serves as a precursor in the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. nih.gov

Butyl isocyanate is the second essential precursor. Industrial production of n-butyl isocyanate typically relies on the phosgenation of n-butylamine. This method involves reacting n-butylamine with phosgene, often in an inert solvent like o-dichlorobenzene or m-dichlorobenzene, to manage the exothermic nature of the reaction and minimize side products. chemicalbook.compatsnap.comgoogle.comgoogle.com The process is often conducted in multiple stages with precise temperature control to maximize yield and purity. patsnap.comgoogle.comgoogle.com For example, a two-step phosgenation process involving low-temperature and high-temperature reactions can effectively reduce side reactions and improve the conversion rate, leading to purities above 99% and yields over 95%. google.com

An alternative, laboratory-scale synthesis avoids the use of highly toxic phosgene. One such method is the dehydration of N-alkyl formamides. For instance, n-butyl isocyanide can be prepared by reacting N-butylformamide with p-toluenesulfonyl chloride and quinoline, yielding a chromatographically pure product. dtic.mil

Table 1: Comparison of Synthetic Methods for n-Butyl Isocyanate
MethodReagentsSolventKey ConditionsReported Yield/PurityReference
Phosgenation (Industrial)n-Butylamine, Phosgene, Hydrogen Chlorideo-DichlorobenzeneTwo-stage reaction; initial salt formation at 10-30°C, followed by reaction with phosgene.95.4% yield; 99.58% purity chemicalbook.com
Phosgenation (Tower Reactor)n-Butylamine, Phosgenem-DichlorobenzeneContinuous feed into a phosgenation tower with a 5-stage temperature gradient (-5°C to 150°C).96.3% yield; 99.2% purity patsnap.com
Formamide Dehydration (Lab Scale)N-butyl formamide, p-toluenesulfonyl chloride, quinolineNone (distills upon formation)Reaction in a rotary evaporator at low pressure (1.5-2.0 mm Hg).46% yield (not optimized) dtic.mil

Urea Formation Reaction Mechanisms and Pathways

The formation of the urea linkage is the central transformation in the synthesis of this compound.

The most direct and common method for synthesizing this compound is the nucleophilic addition of furan-2-ylmethylamine to butyl isocyanate. commonorganicchemistry.com This reaction is typically efficient and proceeds readily under mild conditions, often at room temperature in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). commonorganicchemistry.com The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of the isocyanate group, followed by a proton transfer to form the stable urea bond. A base is generally not required for this coupling. commonorganicchemistry.com

Several alternative pathways exist for urea formation, which can be advantageous if the isocyanate precursor is unavailable or undesirable. commonorganicchemistry.comorganic-chemistry.org These methods can be adapted for the synthesis of this compound.

From Carbamates : Reactive carbamates can react with amines to form ureas. commonorganicchemistry.com For instance, furan-2-ylmethylamine could be reacted with a butyl carbamate (B1207046) derivative.

Using Phosgene Equivalents : Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) serve as safer, easier-to-handle alternatives to phosgene gas. commonorganicchemistry.com The synthesis would involve the sequential addition of the two amine precursors (furan-2-ylmethylamine and n-butylamine) to the phosgene equivalent. The order of addition is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

Curtius Rearrangement : This pathway allows for the use of a carboxylic acid instead of an amine. commonorganicchemistry.com For example, a furan-based carboxylic acid could be converted to an acyl azide (B81097), which then rearranges to an isocyanate in situ. This intermediate can be trapped by n-butylamine to form the target urea. This method avoids the isolation of the isocyanate intermediate. organic-chemistry.org

From Boc-Protected Amines : A one-pot method involves treating a Boc-protected amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate an isocyanate in situ, which then reacts with the second amine component to yield the urea. organic-chemistry.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in both the synthesis of precursors and the urea formation step, often leading to greener and more efficient processes. For the condensation reaction between furfural and urea to form related structures, a few drops of glacial acetic acid can serve as an effective catalyst. researchgate.netresearchgate.net

In the broader context of urea synthesis, various catalytic systems have been developed:

Ruthenium Pincer Complexes : These catalysts enable the direct synthesis of ureas from an amine and methanol (B129727), offering a highly atom-economical route where hydrogen gas is the only byproduct. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling : Palladium catalysts can be used to couple aryl chlorides or triflates with sodium cyanate (B1221674) and an amine in a one-pot synthesis of unsymmetrical ureas. organic-chemistry.org

Ionic Liquids : Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([Bmim][Br]), can act as green reaction media and promoters for multi-component reactions that form urea-containing heterocyclic systems. researchgate.net The synthesis of related furan derivatives has also been shown to be effective in various ionic liquids. frontiersin.org

These catalytic methods, while not all being directly reported for this compound, represent modern synthetic strategies that could be applied to its production to enhance efficiency and sustainability.

A Comprehensive Examination of this compound: Advanced Synthetic Methodologies

The synthesis of ureas continues to be a focal point of chemical research due to their wide-ranging applications. This article delves into the advanced synthetic methodologies for a specific derivative, this compound, with a focused exploration of catalytic strategies, green chemistry principles, and considerations for large-scale production.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-3-(furan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C10H16N2O2/c1-2-3-6-11-10(13)12-8-9-5-4-7-14-9/h4-5,7H,2-3,6,8H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTZKKLEZIKCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286468
Record name 1-butyl-3-(furan-2-ylmethyl)urea
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Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-26-6
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Record name 1-butyl-3-(furan-2-ylmethyl)urea
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Record name 1-BUTYL-3-FURFURYLUREA
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Advanced Synthetic Methodologies for 1 Butyl 3 Furan 2 Ylmethyl Urea

The production of 1-Butyl-3-(furan-2-ylmethyl)urea can be approached through several advanced synthetic routes. These methods aim to improve efficiency, selectivity, and the environmental profile of the synthesis.

The formation of the C-N bonds in urea (B33335) derivatives can be effectively facilitated by homogeneous catalysts. These catalysts, being in the same phase as the reactants, can offer high selectivity and activity under mild reaction conditions. For the synthesis of this compound, homogeneous catalysis can be applied to the reaction of furfurylamine (B118560) with a butyl isocyanate precursor.

Nitrogenous chemicals, which are integral to the synthesis of a vast array of products including medicines and agrochemicals, can be derived from sustainable sources like biomass. rsc.org The catalytic amination of molecules derived from biomass is a key strategy for forming C-N bonds. rsc.org In the context of this compound, which contains a furan (B31954) ring derivable from biomass, homogeneous catalysis presents a promising route. mdpi.com For instance, ruthenium-based complexes have been studied for their ability to catalyze the transformation of furanics. mdpi.com The use of such catalysts could enable the direct amination of a furan-based precursor followed by reaction with a butyl derivative. The development of bifunctional catalysts, which possess both an acidic and a basic site within the same molecule, is particularly relevant. unibo.it These catalysts can activate both the amine and the isocyanate (or its precursor), leading to a more efficient C-N bond formation.

Research into the valorization of furanics often employs homogeneous catalysts for transformations like hydrogenation and oxidation. mdpi.com While direct urea formation is a different transformation, the principles of catalyst design, particularly for activating the furan ring and its side chains, are transferable. The key is to develop a catalytic system that is selective for the desired C-N bond formation without promoting unwanted side reactions on the furan ring. mdpi.com

Catalyst Type Potential Precursors Advantages Challenges
Ruthenium-based complexesFurfurylamine, Butyl isocyanateHigh activity, SelectivityCost, Catalyst recovery
Bifunctional catalystsFurfurylamine, Butyl isocyanateMild reaction conditionsCatalyst stability
Acid/Base catalystsChromonyl Meldrum's acid, AminesNovel reaction pathwaysSubstrate scope, Yields researchgate.net

This table presents potential homogeneous catalytic systems for the synthesis of this compound based on general principles of C-N bond formation and furan chemistry.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and reusability. For the synthesis of this compound, solid catalysts can be employed to facilitate the reaction, often under solvent-free conditions. beilstein-journals.org

Mechanochemical synthesis, a solvent-free technique using ball milling, has been successfully applied to the synthesis of ureas and thioureas. beilstein-journals.org This method can provide quantitative yields without the need for bulk solvents, thus reducing waste. beilstein-journals.org For instance, the reaction of an amine with an isocyanate can be carried out by simple milling, often with high efficiency. beilstein-journals.org This approach could be directly applicable to the synthesis of this compound from furfurylamine and butyl isocyanate.

Supported reagents, where a catalyst or reagent is immobilized on a solid support, are another avenue. For example, solid-base catalysts have been investigated for the conversion of biomass-derived diols. acs.org Similar solid bases could be used to promote the addition of the amine to the isocyanate. The use of heterogeneous catalysts is also prevalent in the processing of furfural (B47365), a key precursor to the furan moiety in the target molecule. researchgate.net Zeolites and other solid acids are used in the dehydration of xylose to furfural, demonstrating the compatibility of furan compounds with heterogeneous catalytic systems. researchgate.net

Catalyst/Method Potential Reactants Key Features Reported Applications
Mechanochemical Ball MillingFurfurylamine, Butyl isocyanateSolvent-free, High yieldsSynthesis of various ureas and thioureas beilstein-journals.org
Supported Solid-Base CatalystsFurfurylamine, Butyl isocyanateCatalyst reusability, Clean reactionConversion of biomass-derived diols acs.org
ZeolitesXylose (precursor to furan moiety)Shape selectivity, Thermal stabilityDehydration of xylose to furfural researchgate.net

This table illustrates potential heterogeneous catalytic methods for synthesizing this compound, drawing on established green chemistry techniques.

The application of green chemistry principles is crucial for developing sustainable synthetic processes. For this compound, this involves considering aspects such as the use of environmentally benign solvents, or the complete avoidance of them, and maximizing the efficiency of the reaction in terms of atom economy.

Solvent-free synthesis is a key principle of green chemistry that aims to reduce the environmental impact of chemical processes. As mentioned, mechanochemical methods provide a direct route to ureas without the need for solvents. beilstein-journals.org Another approach is to conduct the reaction at elevated temperatures without a solvent, which has been shown to be effective for the synthesis of certain urea and thiourea (B124793) derivatives. researchgate.net

The use of water as a solvent is another green alternative. While the reactants for this compound synthesis may have limited water solubility, the development of water-soluble catalysts could enable the reaction to be performed in an aqueous medium. mdpi.com The use of ionic liquids as a reaction medium has also been explored for various chemical transformations, offering potential benefits in terms of catalyst recycling and product separation. acs.org

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. The ideal synthesis would have a 100% atom economy, meaning that all the atoms of the reactants are incorporated into the final product.

The synthesis of this compound from furfurylamine and butyl isocyanate is an example of a reaction with high atom economy, as it is an addition reaction with no byproducts.

Theoretical Atom Economy Calculation:

Reactants:

Furfurylamine (C₅H₇NO): Molar Mass = 97.12 g/mol

Butyl isocyanate (C₅H₉NO): Molar Mass = 99.13 g/mol

Product:

this compound (C₁₀H₁₆N₂O₂): Molar Mass = 196.25 g/mol

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (196.25 / (97.12 + 99.13)) x 100 = (196.25 / 196.25) x 100 = 100%

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure the process is safe, efficient, and economically viable. For the synthesis of this compound, key considerations would include reaction kinetics, heat management, and purification methods.

The conventional synthesis of urea is an energy-intensive process. ureaknowhow.com While the synthesis of a substituted urea like this compound will differ, the principles of process optimization remain relevant. Optimizing reaction temperature, pressure, and catalyst loading are crucial for maximizing yield and minimizing reaction time. ureaknowhow.com For exothermic reactions, effective heat removal is essential to prevent runaway reactions and ensure product stability.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Butyl 3 Furan 2 Ylmethyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for figuring out the structure of 1-Butyl-3-(furan-2-ylmethyl)urea. It gives specific details about the chemical environment of every atom in the molecule.

To correctly identify the proton (¹H) and carbon-¹³ (¹³C) NMR signals of this compound, a mix of one-dimensional and two-dimensional NMR experiments is used. science.gov Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are key to establishing how atoms are connected and their spatial relationships. youtube.comsdsu.edu

A standard ¹H NMR spectrum of this compound would display separate signals for the protons of the butyl group and the furan-2-ylmethyl part of the molecule. The butyl group's protons would show up as a triplet for the end methyl (CH₃) group, a sextet for the next methylene (B1212753) (CH₂) group, a quintet for the following methylene group, and a triplet for the methylene group attached to the urea (B33335) nitrogen. The furan (B31954) ring protons would have unique coupling patterns, and the methylene bridge protons would appear as a doublet. The two N-H protons of the urea group would each look like a wide singlet or triplet, which can change depending on the solvent and how concentrated the sample is. chemicalbook.com

The ¹³C NMR spectrum adds more information, showing different signals for each unique carbon atom. sapub.org The carbonyl carbon of the urea group usually has the highest chemical shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
1' ~0.9 (t)~13.9H-2'C-2', C-3'
2' ~1.3 (sextet)~20.1H-1', H-3'C-1', C-3', C-4'
3' ~1.4 (quintet)~32.0H-2', H-4'C-2', C-4', N-1
4' ~3.1 (t)~39.5H-3'C-2', C-3', N-1
1'' ~4.3 (d)~38.0H-NH(3)C-2'', C-3'', C-5'', C=O
2'' -~152.0--
3'' ~6.2 (dd)~107.0H-4''C-2'', C-4'', C-5''
4'' ~6.3 (dd)~110.5H-3'', H-5''C-2'', C-3'', C-4''
5'' ~7.3 (dd)~142.0H-4''C-2'', C-3'', C-4''
C=O -~158.0--
N(1)-H ~5.8 (t)-H-4'C-4', C=O
N(3)-H ~6.0 (t)-H-1''C-1'', C=O
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions. Coupling constants (J) are not listed but are crucial for detailed assignments. t = triplet, d = doublet, dd = doublet of doublets, sextet, quintet.

COSY experiments show proton-proton connections within the same spin system, which confirms, for example, the links between the protons in the butyl chain (H-1' to H-4'). sdsu.edu HSQC experiments match each proton signal with the carbon it is directly attached to, which allows for the clear assignment of the ¹³C spectrum. researchgate.net HMBC experiments are vital for finding longer-range connections (usually over 2-3 bonds) between protons and carbons. youtube.com This helps to piece together the whole molecular structure, like the connection between the methylene protons (H-1'') and the furan ring carbons (C-2'', C-3'', C-5'') and the urea carbonyl carbon (C=O). youtube.comsdsu.edu

Dynamic NMR (DNMR) studies can offer important information about the changing shapes of this compound in a solution. These studies can look into the restricted rotation around the C-N bonds of the urea part of the molecule. At lower temperatures, the rotation around these bonds might slow down enough to be seen on the NMR timescale, which would result in different signals for different shapes. As the temperature goes up, the speed of rotation increases, making these signals wider until they merge into one average signal. By looking at the shapes of the NMR signals at different temperatures, it is possible to figure out the energy barriers to rotation and learn about the molecule's preferred shapes in solution.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical tool for finding the molecular weight and confirming the elemental makeup of this compound. It also gives useful information about the molecule's structure by analyzing how it breaks apart.

High-resolution mass spectrometry (HRMS) gives a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound, C₁₀H₁₆N₂O₂, with a high level of certainty. The calculated exact mass for the neutral molecule is 196.1212 g/mol . In HRMS, the measured mass of the protonated molecule [M+H]⁺ would be very close to the calculated value of 197.1285.

Table 2: HRMS Data for this compound

IonCalculated Exact MassMeasured Exact MassMass Difference (ppm)
[C₁₀H₁₆N₂O₂ + H]⁺ 197.1285Typically within 5 ppmTypically < 5 ppm
[C₁₀H₁₆N₂O₂ + Na]⁺ 219.1104Typically within 5 ppmTypically < 5 ppm
Note: The measured exact mass and mass difference are instrument-dependent and would be reported in a specific experimental analysis.

Tandem mass spectrometry (MS/MS) is a strong technique used to study how this compound breaks apart. nih.gov In an MS/MS experiment, the molecular ion (or a specific fragment ion) is chosen and then broken apart by collision-induced dissociation (CID). The resulting fragment ions are then analyzed, giving a "fingerprint" of the molecule's structure.

The breaking apart of this compound would likely happen in several typical ways. The breaking of the C-N bonds of the urea linkage is expected, which would lead to the formation of specific fragment ions. For example, losing the butyl group would create a fragment ion. Another major way it would break apart would involve the furan-2-ylmethyl part, with a specific fragment ion matching the furfuryl cation.

Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺, m/z 197.1)

Fragment Ion (m/z)Proposed Structure/Loss
~140.1 [M+H - C₄H₉]⁺
~97.0 [C₅H₅O]⁺ (Furfuryl cation)
~81.1 [C₄H₉NCO]⁺
~57.1 [C₄H₉]⁺ (Butyl cation)
Note: The observed m/z values are approximate and depend on the specific mass spectrometer and experimental conditions.

X-Ray Diffraction Analysis for Solid-State Structure Determination

While NMR and MS give a lot of structural information in solution and gas phases, X-ray diffraction analysis is the best way to find out the exact three-dimensional arrangement of atoms in a solid state. researchgate.net This technique would give precise bond lengths, bond angles, and torsion angles for this compound in its crystal form. utwente.nl It would also show the details of how the molecules interact with each other, such as hydrogen bonding involving the N-H groups of the urea part and the furan oxygen, which controls how the crystals are packed. researchgate.netnih.gov A successful crystal structure determination would provide a clear confirmation of the molecule's connections and its preferred shape in the solid state.

Single-Crystal X-Ray Crystallography for Absolute Configuration

While a specific single-crystal structure for this compound is not publicly available in crystallographic databases as of the current date, the application of this technique to analogous urea derivatives provides a clear indication of the detailed structural insights that could be obtained. For instance, studies on compounds like 3-tert-butyl-1-(3-hydroxyphenyl)urea (B11947072) have successfully determined their crystal structures, revealing crucial information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net Similarly, the crystal structure of 1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea monohydrate was elucidated, showcasing a nearly planar structure stabilized by hydrogen bonding with water molecules. researchgate.net

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would be expected to provide the following key parameters:

Crystallographic ParameterExpected Information
Crystal System and Space GroupDefines the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Provides the dimensions of the basic repeating unit of the crystal.
Atomic Coordinates (x, y, z)Specifies the position of each atom within the unit cell.
Bond Lengths and AnglesReveals the geometry of the molecule.
Torsion AnglesDescribes the conformation of flexible parts of the molecule, such as the butyl chain.
Hydrogen Bonding NetworkIdentifies intermolecular interactions that stabilize the crystal structure.

Powder X-Ray Diffraction for Polymorph Analysis

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct physical properties. bohrium.com Powder X-ray diffraction (PXRD) is a primary tool for the identification and characterization of polymorphic forms. rigaku.comnih.gov

While no specific polymorphs of this compound have been reported, PXRD would be the standard method to investigate their potential existence. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."

The process of polymorph analysis for this compound would involve:

Sample Preparation: The bulk material would be crystallized under various conditions (e.g., different solvents, temperatures, and cooling rates) to encourage the formation of different polymorphs. bohrium.com

PXRD Analysis: Each sample would be analyzed by PXRD to generate a diffraction pattern.

Pattern Comparison: The resulting patterns would be compared. Different peak positions and relative intensities would indicate the presence of different polymorphs. rigaku.com

For example, studies on 1-methylhydantoin (B147300) have successfully used PXRD to identify and characterize its different polymorphic forms, demonstrating the utility of this technique. bohrium.com The detection limit of conventional laboratory PXRD for identifying a minor polymorphic form in a mixture is typically in the range of 2-5% w/w, which can be improved with advanced techniques like synchrotron XRPD. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule and probing its conformational state. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, a combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile. The expected characteristic vibrational frequencies can be inferred from studies on related furan, urea, and butyl-containing compounds. globalresearchonline.netresearchgate.netnih.govwestmont.edunih.govazom.comresearchgate.netijcrr.com

Expected Vibrational Modes for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Spectroscopy Technique
N-H (Urea)Stretching3200-3400FT-IR, Raman
Bending1590-1640FT-IR
C=O (Urea)Stretching (Amide I)1630-1680FT-IR, Raman
C-N (Urea)Stretching~1000Raman azom.com
Furan RingC-H Stretching~3125FT-IR, Raman researchgate.net
C=C Stretching1500-1600FT-IR, Raman researchgate.net
Ring Breathing/Skeletal1000-1100FT-IR, Raman researchgate.net
Butyl Chain (CH2, CH3)C-H Stretching2850-2960FT-IR, Raman researchgate.net
Bending1375-1470FT-IR nih.gov

Raman spectroscopy can also offer insights into the conformational isomers of the flexible butyl chain. Studies on 1-butyl-3-methylimidazolium-based ionic liquids have shown that specific Raman bands can be used to distinguish between trans and gauche conformers of the butyl group. nih.gov A similar analysis could be applied to this compound to study its conformational preferences in different physical states or environments.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Investigations (If Applicable to Chiral Derivatives)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are exclusively applicable to chiral compounds, meaning molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution on the furan ring or the butyl chain to create a stereocenter, the resulting chiral derivatives would be amenable to chiroptical analysis.

For such hypothetical chiral derivatives, CD spectroscopy would be a powerful tool for:

Determining Enantiomeric Purity: Comparing the CD spectrum of a sample to that of a pure enantiomer.

Assigning Absolute Configuration: In conjunction with theoretical calculations (e.g., DFT), the experimental CD spectrum can be used to determine the absolute configuration (R/S) of a stereocenter. rsc.org

Studying Conformational Changes: CD is highly sensitive to the solution-state conformation of chiral molecules.

It is important to note that while urea itself is achiral, its presence in high concentrations can sometimes interfere with CD measurements of other molecules, such as proteins, by acting as a denaturant or due to its absorbance profile at low wavelengths. nih.govresearchgate.netresearchgate.net

Reactivity, Transformations, and Degradation Pathways of 1 Butyl 3 Furan 2 Ylmethyl Urea

Chemical Stability Under Various Environmental Conditions (e.g., pH, Light, Temperature)

pH: Urea (B33335) and its derivatives are generally most stable in a neutral to slightly acidic pH range. Under strongly acidic or alkaline conditions, the urea linkage is susceptible to hydrolysis.

Light: The furan (B31954) ring, being an aromatic system, can absorb ultraviolet (UV) radiation. This absorption can lead to photochemical reactions and degradation. Phenylurea herbicides, which share the urea core, are known to undergo phototransformation. oup.com The presence of the furan ring in 1-Butyl-3-(furan-2-ylmethyl)urea suggests a potential for photodegradation, likely initiated by the excitation of the furan ring's π-electrons.

Temperature: Elevated temperatures can induce the thermal decomposition of urea derivatives. Studies on the thermal decomposition of rigid polyurethane foams, which contain urethane (B1682113) and urea linkages, indicate that decomposition can begin at temperatures as low as 200°C. nih.gov For this compound, thermal stress is expected to lead to the breakdown of the molecule, with the urea linkage being a likely point of initial fragmentation.

ConditionExpected Stability of this compoundInfluencing Factors
pH Most stable in neutral to slightly acidic conditions.Susceptibility of the urea linkage to acid- and base-catalyzed hydrolysis.
Light (UV) Potentially unstable; prone to photodegradation.Absorption of UV radiation by the furan ring, leading to photochemical reactions.
Temperature Unstable at elevated temperatures.Thermal energy can induce cleavage of the urea linkage and other covalent bonds.

Hydrolytic Degradation Mechanisms

The hydrolysis of this compound would involve the cleavage of the amide bonds within the urea functional group. This reaction can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of the urea is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the C-N bond and ultimately yielding butanamine, furfurylamine (B118560), and carbon dioxide.

In alkaline environments, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and collapse of this intermediate result in the same degradation products: butanamine, furfurylamine, and carbonate.

The general mechanism for the hydrolysis of a disubstituted urea is as follows:

Acid-Catalyzed Hydrolysis: R-NH-CO-NH-R' + H₃O⁺ ⇌ R-NH-C(OH⁺)-NH-R' + H₂O R-NH-C(OH⁺)-NH-R' + H₂O → R-NH-C(OH)₂-NH-R' + H⁺ R-NH-C(OH)₂-NH-R' → R-NH₂ + R'-NH₂ + CO₂

Base-Catalyzed Hydrolysis: R-NH-CO-NH-R' + OH⁻ → R-NH-C(O⁻)-NH-R' R-NH-C(O⁻)-NH-R' + H₂O ⇌ R-NH-C(OH)-NH-R' + OH⁻ R-NH-C(OH)-NH-R' → R-NH₂ + R'-NH₂ + CO₂

Photochemical Degradation Pathways

The photodegradation of this compound is anticipated to be initiated by the furan ring. Upon absorption of UV light, the furan moiety can be excited to a higher energy state, making it more reactive. wikipedia.org Phenylurea herbicides undergo photodegradation through processes such as the oxidation of alkyl chains and hydroxylation of the aromatic ring. semanticscholar.org

For this compound, potential photochemical degradation pathways could include:

Photooxidation of the furan ring: This could lead to ring-opening and the formation of various oxidized products.

Cleavage of the bond between the furan ring and the methylene (B1212753) group: This would generate furan-derived radicals and a butylurea radical.

Reactions involving the urea moiety: The excited state of the molecule could lead to rearrangements or fragmentation of the urea group.

Studies on the photodegradation of aromatic poly(urethane-urea) elastomers have shown rapid degradation of the urea bonds. oup.com

Oxidative Stability and Product Identification

The furan ring in this compound is susceptible to oxidation. nih.gov Oxidation of furan-containing compounds can proceed through the formation of an electrophilic epoxide or a cis-enedione intermediate. nih.govnih.gov These reactive intermediates can then react with other molecules or undergo further transformations.

Potential oxidative degradation products of this compound could include:

Ring-opened products resulting from the oxidation of the furan moiety.

Hydroxylated derivatives of the furan ring.

Products resulting from the oxidation of the butyl group.

The specific products would depend on the oxidizing agent and the reaction conditions. For example, oxidation with potassium permanganate (B83412) is known to cause the oxidation of the furan ring. wikipedia.org

Oxidative ProcessPotential Products
Furan Ring Oxidation Epoxides, cis-enediones, ring-opened dicarbonyl compounds
Butyl Group Oxidation Hydroxylated butyl derivatives, ketones

Reactivity with Common Laboratory Reagents (e.g., Acids, Bases, Electrophiles, Nucleophiles)

Acids and Bases: As discussed in the hydrolysis section, this compound will react with strong acids and bases, leading to the cleavage of the urea linkage.

Electrophiles: The furan ring is an electron-rich aromatic system and is therefore susceptible to electrophilic substitution reactions. Electrophiles would likely attack the C5 position of the furan ring, which is the most nucleophilic position. The nitrogen atoms of the urea group also have lone pairs of electrons and could potentially react with electrophiles, although the electron-withdrawing effect of the carbonyl group reduces their nucleophilicity.

Nucleophiles: The carbonyl carbon of the urea group is electrophilic and can be attacked by nucleophiles. This is the initial step in the base-catalyzed hydrolysis of the urea. The reactivity of the urea functional group towards nucleophiles is generally lower than that of more reactive carbonyl compounds like acid chlorides or anhydrides. quora.com

Investigation of Thermal Decomposition Products

The thermal decomposition of urea derivatives typically proceeds through the cleavage of the C-N bonds of the urea linkage. Studies on the thermal decomposition of polyurethane, which contains similar linkages, have shown that the process can lead to the formation of isocyanates and amines. nih.gov

For this compound, the primary thermal decomposition products are expected to be butyl isocyanate and furfurylamine , or furfuryl isocyanate and butanamine , depending on which C-N bond cleaves first.

Plausible Thermal Decomposition Pathways:

Pathway 1: this compound → Butyl isocyanate + Furfurylamine

Pathway 2: this compound → Furfuryl isocyanate + Butanamine

Further decomposition at higher temperatures could lead to the breakdown of the furan ring and the butyl group, generating a complex mixture of smaller volatile compounds. The thermal decomposition of rigid polyurethane foams has been shown to produce nitrogen-containing products such as hydrogen cyanide, acetonitrile (B52724), acrylonitrile, pyridine, and benzonitrile (B105546) at temperatures above 700°C. nih.gov

Derivatization and Analog Synthesis of 1 Butyl 3 Furan 2 Ylmethyl Urea

Modification of the Butyl Chain: Homologation and Branching

Modification of the n-butyl group in 1-Butyl-3-(furan-2-ylmethyl)urea can be achieved through homologation and branching to influence properties like solubility and crystallinity.

Homologation: The length of the alkyl chain can be extended or shortened. For instance, replacing the butyl group with shorter chains like methyl or ethyl, or longer chains like pentyl or hexyl, can alter the compound's lipophilicity. A series of N-alkyl-N'-(thiophen-2-yl)urea analogs were synthesized to explore the impact of alkyl chain length. nih.gov Generally, increasing the chain length enhances lipophilicity. The solubilizing effect of a series of urea (B33335) analogues in an aqueous environment was found to follow the trend of butylurea > ethylurea (B42620) > methylurea (B154334) > urea. nih.gov

Branching: Introducing branching into the butyl chain, such as using sec-butyl, isobutyl, or tert-butyl groups, can disrupt crystal packing and potentially increase solubility. ncert.nic.in For example, the use of a tert-butyl group can lead to de-tert-butylation under acidic conditions, which can be a method to "turn off" the reversibility of a hindered urea bond. rsc.org The nature of aliphatic moieties on the urea nitrogen has been shown to affect self-association properties, thereby controlling solubility in nonpolar solvents. nih.gov

The synthesis of these analogs typically involves the reaction of the corresponding alkylamine with a suitable furan-2-ylmethyl isocyanate or by reacting furfurylamine (B118560) with the appropriate alkyl isocyanate.

Table 1: Examples of Butyl Chain Modifications and Their Expected Impact on Physicochemical Properties

Modification Example Structure Expected Physicochemical Impact
Homologation (Shorter Chain) 1-Ethyl-3-(furan-2-ylmethyl)ureaIncreased polarity, potentially higher aqueous solubility.
Homologation (Longer Chain) 1-Hexyl-3-(furan-2-ylmethyl)ureaIncreased lipophilicity, potentially lower aqueous solubility.
Branching 1-(sec-Butyl)-3-(furan-2-ylmethyl)ureaDisruption of crystal lattice, potential for increased solubility.
Branching 1-(tert-Butyl)-3-(furan-2-ylmethyl)ureaIncreased steric hindrance around the urea nitrogen. rsc.org

Substituent Effects on the Furan (B31954) Ring: Electronic and Steric Modulations

Introducing substituents onto the furan ring allows for the modulation of the electronic and steric properties of this compound. The high electron density of the furan ring makes it susceptible to electrophilic substitution. numberanalytics.com

Electronic Effects: Electron-donating groups (EDGs) like methyl or methoxy (B1213986) groups increase the electron density of the furan ring, potentially influencing intermolecular interactions. acs.orgbiu.ac.il Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups decrease the ring's electron density. researchgate.netmatanginicollege.ac.in The presence of an EDG can direct electrophiles to the 5-position, while an EWG can direct them to the 2-position. numberanalytics.com

Steric Effects: The size and position of substituents on the furan ring can create steric hindrance, which may affect the molecule's conformation and its ability to participate in intermolecular interactions. acs.orgmdpi.com For example, placing a bulky substituent at the 5-position of the furan ring could influence the orientation of the furan moiety relative to the urea group.

The synthesis of these furan-substituted analogs can be achieved through electrophilic substitution reactions on a pre-formed furan ring or by starting with an appropriately substituted furan derivative. numberanalytics.comresearchgate.net

Table 2: Examples of Furan Ring Substitutions and Their Potential Electronic and Steric Effects

Substituent Position Electronic Effect Steric Effect
Methyl (-CH₃)5-positionElectron-donating acs.orgbiu.ac.ilModerate
Nitro (-NO₂)5-positionElectron-withdrawing researchgate.netModerate
Bromo (-Br)5-positionElectron-withdrawing, inductiveModerate
Phenyl (-C₆H₅)5-positionElectron-withdrawing/donating (resonance/inductive)Significant

Isosteric Replacements within the Urea Linkage

Isosteric replacement of the urea moiety can lead to significant changes in the physicochemical properties of the parent compound by altering hydrogen bonding capabilities, polarity, and metabolic stability. nih.govgoogle.com

Common isosteres for the urea group include:

Thiourea (B124793): Replacing the carbonyl oxygen with a sulfur atom. This modification generally decreases the hydrogen bond accepting ability. nih.gov

Squaramide: A four-membered ring that can act as a non-classical bioisostere for the urea group. nih.gov

Heterocycles: Five-membered rings like oxadiazoles (B1248032) and isoxazoles have been used as urea replacements, with the arrangement of heteroatoms being crucial for maintaining desired interactions. nih.gov For example, an overlay of an isoxazole (B147169) derivative with a urea-containing compound placed the isoxazole nitrogen in a similar region to the urea oxygen. nih.gov Aminopyrimidin-4-one has also been successfully used as a urea isostere. nih.gov

The synthesis of these isosteres involves coupling furfurylamine with the corresponding isosteric isocyanate (or isothiocyanate) or using alternative synthetic routes to form the desired linkage. nih.govnih.gov

Table 3: Common Isosteric Replacements for the Urea Linkage

Isostere Structure Key Physicochemical Differences from Urea
Thiourea-(NH)C(S)(NH)-Weaker hydrogen bond acceptor. nih.gov
SquaramideC₄O₂(NH)₂Can form strong hydrogen bonds. nih.gov
OxadiazoleC₂H₂N₂OAltered electronic distribution and hydrogen bonding pattern. nih.gov
IsoxazoleC₃H₃NODifferent heteroatom placement affects hydrogen bonding potential. nih.gov

Synthesis of Chiral Analogs and Stereochemical Investigations

The introduction of chirality into the this compound structure can be achieved by incorporating a stereocenter. This is often done by modifying the methylene (B1212753) bridge connecting the furan ring to the urea nitrogen. For instance, replacing one of the hydrogen atoms on the methylene carbon with a methyl or phenyl group would create a chiral center.

Table 4: Example of a Chiral Analog of this compound

Chiral Analog Structure Point of Chirality
(R/S)-1-Butyl-3-(1-(furan-2-yl)ethyl)ureaThe carbon atom attached to the furan ring and the urea nitrogen.

Preparation of Conjugates for Material Science Applications (e.g., Polymer Linkers)

This compound and its derivatives can be conjugated to polymers to create new materials with tailored properties. acs.orgacs.org The urea and furan moieties can be functionalized to allow for attachment to a polymer backbone.

For instance, a terminal functional group, such as an azide (B81097) or an alkyne, can be introduced onto the butyl chain or the furan ring. This functionalized urea derivative can then be "clicked" onto a polymer chain containing the complementary functional group using copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a common technique used to synthesize polymers with controlled molecular weights and narrow distributions, suitable for creating these conjugates. acs.orgfigshare.com

Another approach involves preparing urea-formaldehyde resins, which are cross-linked polymers. youtube.comyoutube.com The reaction of urea with formaldehyde (B43269) initially forms mono- and dimethylol ureas, which then undergo condensation to form a cross-linked polymer network. youtube.com Poly(imide-urea) aerogels are another example where urea linkages are incorporated into a polymer backbone to enhance properties like flexibility. acs.org

Table 5: Strategies for Polymer Conjugation

Conjugation Strategy Description Example Application
Click Chemistry Introduction of a "clickable" functional group (e.g., azide) onto the urea derivative for attachment to a polymer. acs.orgCreating well-defined polymer-urea peptoid conjugates. acs.org
Polymerization of Functionalized Monomers Incorporating the urea derivative as a functional monomer in a polymerization reaction.Synthesis of poly(imide-urea) aerogels with enhanced flexibility. acs.org
Condensation Polymerization Reaction of the urea moiety with a suitable co-monomer like formaldehyde. youtube.comyoutube.comPreparation of urea-formaldehyde resins. youtube.comyoutube.com

Structure-Property Relationship Studies (Focus on physicochemical properties, not biological activity)

Understanding the relationship between the molecular structure of this compound derivatives and their physicochemical properties is essential for designing molecules with specific characteristics.

Structural modifications to this compound and its analogs lead to predictable changes in their spectroscopic signatures. These changes can be observed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H NMR: Changes in the chemical shifts of protons adjacent to the modification site are expected. For example, substitution on the furan ring will alter the chemical shifts of the remaining furan protons. The introduction of electron-donating or electron-withdrawing groups will cause upfield or downfield shifts, respectively.

¹³C NMR: The chemical shifts of carbon atoms are also sensitive to the electronic environment. The carbonyl carbon of the urea group is particularly informative, and its chemical shift can be influenced by substituents on both the butyl and furan-2-ylmethyl moieties.

Infrared (IR) Spectroscopy:

Urea C=O Stretch: The stretching frequency of the carbonyl group (typically around 1640-1715 cm⁻¹) is sensitive to hydrogen bonding and the electronic effects of substituents. Stronger hydrogen bonding generally leads to a lower stretching frequency.

N-H Stretch: The N-H stretching vibrations (around 3300-3500 cm⁻¹) provide information about hydrogen bonding. The presence of intramolecular hydrogen bonds can be inferred from the appearance of specific N-H stretching bands.

Furan Ring Vibrations: The characteristic vibrations of the furan ring will be affected by substitution, providing a diagnostic tool for confirming the presence and nature of substituents.

Table 6: Predicted Spectroscopic Changes upon Derivatization

Derivative Structural Modification Predicted ¹H NMR Change Predicted IR Change
1-Butyl-3-(5-nitrofuran-2-ylmethyl)ureaNitro group on furan ringDownfield shift of furan protons.Altered C=O and N-H stretching frequencies due to electronic effects.
1-Butyl-3-(furan-2-ylmethyl)thioureaUrea to thioureaShift in N-H proton signals.Absence of C=O stretch; appearance of C=S stretch.

Influence of Structure on Crystal Packing and Solid-State Characteristics

The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is dictated by a delicate balance of intermolecular forces. For urea derivatives, hydrogen bonding is a dominant and highly directional interaction that significantly influences their solid-state architecture. rsc.orgrsc.org The systematic derivatization of this compound allows for a detailed investigation into how molecular structure governs crystal packing and other solid-state properties.

Modification of the n-butyl group can significantly impact the crystal packing. Altering the length or introducing branching in the alkyl chain can disrupt or modify the packing of the hydrogen-bonded urea tapes. For instance, replacing the n-butyl group with a more sterically demanding tert-butyl group can introduce significant conformational changes.

The furan ring in this compound offers multiple avenues for derivatization that can profoundly affect crystal packing. The aromaticity of the furan ring is less pronounced than that of benzene, which influences its participation in π-stacking interactions. researchgate.net The oxygen heteroatom in the furan ring can also act as a weak hydrogen bond acceptor.

Introducing substituents on the furan ring can alter its electronic properties and steric profile. For example, the introduction of a nitro group, a strong electron-withdrawing group, can introduce strong dipole-dipole interactions and potentially new hydrogen bonding sites (N-H···O-N). Studies on N-aryl-N'-4-nitrophenyl ureas have shown that the nitro group can compete with the urea carbonyl as a hydrogen bond acceptor, sometimes disrupting the typical urea tape motif. researchgate.net

Conversely, introducing electron-donating groups could enhance the electron density of the furan ring, potentially strengthening π-stacking interactions. The synthesis of 1,3-bis[(E)-furan-2-yl)methylene]urea, while a different class of compound, highlights that the furan moiety can be readily incorporated into more complex structures, and its derivatives can be synthesized and characterized. mdpi.com

The introduction of halogen atoms onto the furan or a substituted phenyl ring in place of the furan can lead to the formation of halogen bonds (C-X···O, C-X···N, C-X···π), which are recognized as significant forces in crystal engineering. rsc.org A study on a library of iodo-substituted urea and thiourea derivatives demonstrated that halogen bonding plays a crucial role in assembling the primary hydrogen-bonded chains into two-dimensional sheets. rsc.org

The table below presents hypothetical crystallographic data for derivatives of this compound, based on data from analogous compounds found in the literature, to illustrate the potential impact of structural modifications on solid-state characteristics.

Compound/AnalogHypothetical Crystal SystemHypothetical Space GroupKey Intermolecular InteractionsReference for Analogous Data
This compoundMonoclinicP2₁/cN-H···O hydrogen bond tapes, van der Waals forces researchgate.net
1-tert-Butyl-3-(furan-2-ylmethyl)ureaOrthorhombicPbcaDisrupted N-H···O tapes due to steric hindrance, C-H···π interactions researchgate.net
1-Butyl-3-((5-nitrofuran-2-yl)methyl)ureaTriclinicP-1N-H···O (nitro) hydrogen bonds competing with urea tapes, π-π stacking researchgate.net
1-Butyl-3-((5-bromofuran-2-yl)methyl)ureaMonoclinicP2₁/nN-H···O hydrogen bond tapes, C-Br···O halogen bonds rsc.org
1-Butyl-3-(phenylmethyl)urea (benzyl analog)MonoclinicP2₁/cN-H···O hydrogen bond tapes, π-π stacking of phenyl rings researchgate.net

This table is illustrative and presents hypothetical data based on trends observed in the cited literature for analogous compounds, as direct experimental data for these specific derivatives of this compound is not publicly available.

Potential Applications and Functional Roles of 1 Butyl 3 Furan 2 Ylmethyl Urea in Chemical Science Non Clinical/non Human

Coordination Chemistry and Ligand Design for Metal Complexes

The molecular architecture of 1-butyl-3-(furan-2-ylmethyl)urea contains multiple potential donor sites, making it an interesting candidate for ligand design in coordination chemistry. The urea (B33335) moiety's carbonyl oxygen and the furan (B31954) ring's oxygen atom can act as Lewis bases, donating electron pairs to metal centers.

Chelation Properties and Metal Binding Affinity Studies (Theoretical)

Theoretically, this compound could function as a chelating ligand, although its flexibility might influence the stability of the resulting metal complexes. The urea group typically coordinates to metal ions as a monodentate ligand through its carbonyl oxygen. The furan oxygen can also participate in coordination, potentially leading to a bidentate chelation involving both the urea and furan oxygens.

The chelation would form a seven-membered ring, which can be less stable than the more common five- or six-membered chelate rings. The binding affinity would be influenced by several factors, including the nature of the metal ion, the solvent system, and the conformational flexibility of the ligand. Studies on similar urea derivatives have shown that the mode of coordination is dependent on the metal ion's nature, with some metals preferring coordination to the urea oxygen and others to the nitrogen atoms. For instance, research on 1-(furan-2-ylmethylene)urea complexes with Zn(II) and Cd(II) indicates potential coordination through the furan ring and carbonyl group oxygen atoms.

Table 1: Theoretical Chelation Properties of this compound

FeatureTheoretical PropertyRationale
Potential Donor Atoms Carbonyl Oxygen, Furan Oxygen, Urea NitrogensPresence of lone pair electrons on oxygen and nitrogen atoms.
Primary Coordination Site Carbonyl OxygenThe carbonyl oxygen is a common and effective coordination site for urea-based ligands.
Potential Chelation Mode Bidentate (O,O-chelation)Simultaneous coordination of the carbonyl and furan oxygens to a metal center.
Chelate Ring Size 7-membered ringBased on the number of atoms in the chain connecting the two coordinating oxygen atoms.
Influencing Factors Metal Ion Hardness/Softness, Solvent Polarity, Steric HindranceThese factors determine the preferred coordination sites and the stability of the complex.

Synthesis and Characterization of Novel Metal-Organic Frameworks (MOFs) incorporating the scaffold

There are no specific reports on the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs). However, urea-containing ligands have been successfully incorporated into MOFs. These frameworks often exhibit interesting properties for applications such as anion recognition and catalysis.

The synthesis of a MOF incorporating this compound would likely involve reacting it with a suitable metal salt under solvothermal conditions. The resulting framework's topology and properties would depend on the coordination preferences of the metal ion and the ligand's geometry. The furan and urea moieties could act as struts linking metal clusters, while the butyl groups might project into the pores of the framework, influencing its hydrophobicity and guest accessibility.

Supramolecular Chemistry and Self-Assembly Studies

The urea functional group is a powerful motif for directing supramolecular self-assembly through the formation of robust hydrogen bonds.

Hydrogen Bonding Networks and Crystal Engineering

In the solid state, this compound is expected to form extensive hydrogen-bonding networks. The urea group has two N-H protons that can act as hydrogen bond donors and a carbonyl oxygen that is an effective hydrogen bond acceptor. This donor-acceptor pattern typically leads to the formation of one-dimensional hydrogen-bonded chains or tapes.

Table 2: Potential Supramolecular Interactions of this compound

Interaction TypeDonorAcceptorSignificance
Primary Hydrogen Bond N-H (Urea)C=O (Urea)Formation of characteristic one-dimensional urea tapes, driving self-assembly.
Secondary Hydrogen Bond C-H (Furan/Butyl)O (Furan/Urea)Weaker interactions that contribute to the overall stability of the crystal lattice.
π-π Stacking Furan RingFuran RingCan lead to layered structures and influence electronic properties.
Van der Waals Forces Butyl ChainButyl ChainContribute to the packing efficiency and overall cohesion of the crystal.

Formation of Gels or Liquid Crystals (If Applicable)

While there is no specific data on this compound forming gels or liquid crystals, the structural motifs present suggest it as a possibility. The strong, directional hydrogen bonding of the urea group is a key feature in many low-molecular-weight organogelators. The self-assembly of the molecules into one-dimensional fibrillar networks can lead to the entrapment of solvent molecules, resulting in gel formation.

The combination of a rigid furan ring and a flexible butyl chain is a common design element in liquid crystalline materials. The anisotropic shape of the molecule could, under specific temperature conditions, lead to the formation of ordered fluid phases characteristic of liquid crystals.

Catalysis and Organocatalysis Applications

Urea and thiourea (B124793) derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding.

As a Component in Asymmetric Catalysis

Although there are no reports of this compound being used in asymmetric catalysis, its structure contains the core urea functionality that is central to many bifunctional organocatalysts. In such catalysts, the urea moiety acts as a hydrogen-bond donor to activate an electrophile, while a nearby basic group (often a tertiary amine) activates a nucleophile.

To function as an asymmetric catalyst, the this compound scaffold would need to be modified to include a chiral element. This could be achieved by introducing a chiral center into the butyl chain or by attaching a chiral auxiliary to the furan ring. Such a modified, chiral version could potentially catalyze a range of enantioselective reactions, including Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations. The furan ring could also play a role in orienting the substrates within the catalytic pocket through secondary interactions.

Role as a Phase Transfer Catalyst

No specific studies or data were found that describe or evaluate the use of this compound as a phase transfer catalyst. Phase transfer catalysis is a methodology that facilitates the reaction between reactants located in different immiscible phases, often an aqueous and an organic phase. This is typically achieved by a catalyst that can transport a reactant from one phase to another where the reaction can occur. While certain urea derivatives can theoretically act as phase transfer catalysts, there is no published research to confirm this role for this compound.

Material Science and Polymer Chemistry Applications

There is no available research demonstrating the use of this compound as a monomer or a cross-linking agent in polymer synthesis. In polymer chemistry, monomers are the fundamental building blocks that link together to form a polymer chain. Cross-linking agents are used to create a network structure between polymer chains, thereby modifying the material's properties. While furan-containing compounds and urea derivatives are utilized in polymer synthesis, with some furan-based polyureas being developed for their self-healing properties through Diels-Alder reactions, there are no specific mentions of this compound in this context. scirp.orgnih.govnih.gov

No theoretical or experimental studies have been found that propose or investigate the incorporation of this compound into functional materials for sensing or optoelectronic applications. Functional materials are designed to have specific properties that can be exploited for various applications, including the detection of chemical species (sensing) or for use in electronic devices that interact with light (optoelectronics). The presence of the furan ring and the urea moiety could theoretically impart interesting electronic or binding properties, but this has not been explored for this specific compound.

Role as a Synthetic Intermediate for More Complex Molecules

There is no documented use of this compound as a synthetic intermediate for the preparation of more complex molecules. Synthetic intermediates are compounds that are the product of one reaction step and the starting material for the next in a multi-step synthesis. While the structure of this compound contains reactive functional groups, namely the furan ring and the urea, which could potentially be modified to build more complex structures, no such transformations have been reported in the scientific literature.

Advanced Analytical Method Development for 1 Butyl 3 Furan 2 Ylmethyl Urea Quantification and Purity Assessment Non Clinical Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 1-Butyl-3-(furan-2-ylmethyl)urea from complex mixtures. The selection of a specific technique depends on the analyte's properties, the matrix, and the analytical objective, such as purity testing or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like urea (B33335) derivatives. researchgate.netnih.gov A robust, stability-indicating HPLC method with UV detection is the primary choice for the quantification and purity assessment of this compound.

Method development typically begins with selecting a reversed-phase column, such as a C18 or a cyano (CN) phase, which offer different selectivities. researchgate.net A systematic approach involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with water or a buffer), flow rate, column temperature, and UV detection wavelength. lmaleidykla.lt Given the structure of this compound, a detection wavelength is often selected based on the UV absorbance of the furan (B31954) ring, typically in the range of 205-220 nm. lmaleidykla.ltgoogle.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. chromatographyonline.comeurekaselect.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netchromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale/Reference
Column YMC-Triat C18 (150 x 4.6 mm, 3 µm)C18 columns provide excellent retention and separation for moderately polar compounds like urea derivatives. lmaleidykla.lt
Mobile Phase Isocratic: Acetonitrile:Water (40:60, v/v)A simple isocratic mobile phase allows for robust and repeatable analysis. The ratio is optimized to achieve adequate retention and separation from impurities. google.comeurekaselect.com
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column pressure.
Column Temperature 35°CControlling column temperature ensures reproducible retention times and peak shapes. lmaleidykla.lt
Detection Wavelength 210 nmUrea derivatives and the furan moiety exhibit UV absorbance at lower wavelengths. google.comeurekaselect.com
Injection Volume 5 µLA small injection volume minimizes potential for peak distortion. lmaleidykla.lt

Table 2: Typical HPLC Method Validation Acceptance Criteria

Validation ParameterAcceptance CriterionReference
Linearity (Correlation Coefficient, r²) ≥ 0.999Demonstrates a direct relationship between detector response and concentration. google.com
Accuracy (% Recovery) 98.0% - 102.0%Ensures the measured value is close to the true value. chromatographyonline.com
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Measures the closeness of repeated measurements under the same and different conditions (e.g., different days, analysts). chromatographyonline.com
Robustness RSD ≤ 2.0% under varied conditions (flow rate, temperature, mobile phase composition)Shows the method's reliability with respect to small, deliberate variations in parameters. researchgate.net
LOD & LOQ Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ)Defines the lowest concentration that can be reliably detected and quantified. eurekaselect.com

While this compound itself has low volatility, Gas Chromatography (GC) can be employed for its analysis following a derivatization step to create more volatile and thermally stable analogues. nih.gov This approach is particularly useful for detecting trace-level impurities that are amenable to GC analysis.

A common derivatization strategy for urea-containing compounds involves reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (B1165640) (TFAA) to form silylated or trifluoroacetylated derivatives, respectively. google.comnih.gov These derivatives are significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive identification. google.com

The development of a GC method would focus on optimizing the injector temperature, oven temperature program, and carrier gas flow rate to achieve efficient separation of the derivatized analyte from derivatizing agent artifacts and other volatile components. nih.gov

Table 3: Example GC-MS Conditions for Analysis of Derivatized this compound

ParameterConditionRationale/Reference
Derivatizing Agent MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)Forms stable TBDMS derivatives suitable for GC-MS analysis. google.com
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)A versatile, low-polarity column suitable for a wide range of derivatized compounds. nih.gov
Carrier Gas Helium at 1.0 mL/minInert carrier gas compatible with MS detectors. nih.gov
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 minA temperature gradient is used to separate compounds with different boiling points.
Injector Temperature 270°CEnsures rapid volatilization of the derivatized sample.
Detector Mass Spectrometer (MS)Provides mass information for peak identification and selective ion monitoring for quantification. nih.gov

If the synthesis of this compound involves chiral precursors or catalysts, or if stereoisomers are a concern, Supercritical Fluid Chromatography (SFC) emerges as a powerful technique for chiral separations. nih.gov SFC often provides faster, more efficient separations than chiral HPLC, with the added benefit of being a "greener" technique due to its use of supercritical carbon dioxide as the primary mobile phase component. chromatographyonline.comselvita.com

Chiral separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being the most common and successful for a wide range of compounds. nih.gov Method development in SFC involves screening different CSPs and organic co-solvents (modifiers) like methanol or ethanol (B145695) to achieve optimal enantiomeric resolution. chromatographyonline.com The advantages of SFC include higher flow rates, lower back pressures, and faster column equilibration times compared to traditional normal-phase HPLC. selvita.comyoutube.com

Capillary Electrophoresis (CE) for Purity Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can serve as an orthogonal method to HPLC for purity assessment. amazonaws.com Separation in CE is based on the differential migration of charged species in an electric field, offering a different separation mechanism compared to the partitioning that occurs in HPLC. This makes CE particularly valuable for detecting impurities that may co-elute with the main peak in an HPLC analysis.

For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients.

Validation of a CE method for purity analysis would focus on parameters such as specificity, demonstrated by the separation of the main compound from known impurities and degradants, and the limit of detection for these impurities. amazonaws.com The repeatability of migration times and peak areas is also a critical parameter to assess. amazonaws.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technology, are indispensable for analyzing complex mixtures and identifying unknown components at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and structural elucidation of impurities and non-biological metabolites (e.g., process-related impurities and degradation products). rsc.org The coupling of HPLC provides the physical separation of components, while the tandem mass spectrometer provides molecular weight information and structural data through fragmentation patterns. rsc.orgresearchgate.net

For trace analysis, LC-MS/MS can be operated in Selected Reaction Monitoring (SRM) mode, which offers exceptional sensitivity and selectivity. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of an impurity) is selected and fragmented, and a specific product ion is monitored. This highly specific detection scheme minimizes interference from the matrix. google.com

For identifying unknown impurities or degradants, a high-resolution mass spectrometer (such as an Orbitrap or Time-of-Flight analyzer) is often used. nih.gov This allows for the determination of accurate mass and elemental composition, which, combined with fragmentation data (MS/MS), enables the elucidation of the unknown compound's structure. nih.govnih.gov This is critical for understanding the impurity profile of this compound, particularly when investigating its stability under various stress conditions (e.g., acid, base, heat, light).

Table 4: Illustrative LC-MS/MS Parameters for Impurity Identification

ParameterSettingPurpose
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes moderately polar compounds like urea derivatives to form [M+H]⁺ ions.
Mass Analyzer Quadrupole-Orbitrap or Q-TOFProvides high-resolution, accurate mass data for formula determination. nih.gov
Scan Mode Full Scan MS followed by data-dependent MS/MSDetects all ions within a mass range and automatically triggers fragmentation of the most intense peaks to obtain structural information.
Collision Gas Argon or NitrogenUsed to induce fragmentation (Collision-Induced Dissociation) in the collision cell.
LC Conditions As per HPLC method (Section 8.1.1), often with a gradient elutionSeparates components before they enter the mass spectrometer. A gradient is used to elute a wider range of impurities.

GC-MS for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in synthetic batches of this compound. These impurities can originate from starting materials, reagents, solvents, or side reactions during the synthesis process.

A hypothetical GC-MS method for profiling volatile impurities in a sample of this compound is outlined below. The method would involve dissolving the sample in a suitable solvent, followed by direct injection or headspace analysis to introduce volatile components into the GC system. The chromatographic separation would be achieved on a capillary column, and the mass spectrometer would be used for the detection and identification of the separated impurities.

Table 1: Hypothetical GC-MS Parameters for Volatile Impurity Profiling

ParameterValue
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Oven ProgramInitial temperature 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-550
Source Temperature230 °C
Quadrupole Temperature150 °C

Potential Volatile Impurities:

Based on the synthesis of substituted ureas, potential volatile impurities in this compound could include residual starting materials and solvents. For instance, the synthesis may involve the reaction of furfurylamine (B118560) with butyl isocyanate. Therefore, potential volatile impurities could include unreacted furfurylamine, butyl isocyanate, and any solvents used in the reaction and purification steps, such as toluene (B28343) or tetrahydrofuran (B95107).

Table 2: Hypothetical Volatile Impurities in this compound and their Characteristic Mass Fragments

CompoundRetention Time (min)Key Mass Fragments (m/z)
Tetrahydrofuran3.572, 42, 71
Toluene5.292, 91, 65
Furfurylamine8.197, 80, 53
Butyl isocyanate9.599, 56, 41

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for determining the concentration of a substance in solution, provided it contains a chromophore that absorbs light in the UV-Vis range. The furan ring in this compound is expected to exhibit UV absorbance, making this technique suitable for its quantification. dss.go.thmdpi.com

The concentration of this compound can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The λmax would first be determined by scanning a dilute solution of the purified compound across the UV spectrum. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Table 3: Hypothetical UV-Vis Spectrophotometry Parameters

ParameterValue
SpectrophotometerDual-beam UV-Vis Spectrophotometer
Wavelength Range200-400 nm
Wavelength of Maximum Absorbance (λmax)~275 nm (hypothetical, based on furan derivatives)
Solvent (Blank)Ethanol or Methanol
Path Length1 cm

A typical calibration curve would be generated by plotting absorbance versus concentration. The resulting linear equation (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) can then be used to calculate the concentration of unknown samples.

Table 4: Hypothetical Calibration Data for this compound

Concentration (µg/mL)Absorbance at λmax
20.152
40.305
60.458
80.610
100.763

Quality Control and Impurity Profiling in Synthetic Batches

A robust quality control (QC) strategy is essential to ensure the consistency, purity, and quality of each synthetic batch of this compound. This involves a combination of analytical techniques to identify and quantify the main component and any impurities.

The impurity profile of a pharmaceutical substance is the description of the identified and unidentified impurities present in a typical batch produced by a specific, controlled manufacturing process. dss.go.th The development of a reliable impurity profile involves detecting, identifying, quantifying, and characterizing these impurities.

A comprehensive QC and impurity profiling strategy for this compound would integrate multiple analytical methods.

Table 5: Integrated Quality Control Strategy for this compound

Analytical TechniquePurposeTypical Analytes
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of non-volatile impurities.This compound, starting materials, by-products, degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Residual solvents, volatile starting materials.
UV-Vis Spectrophotometry Rapid concentration determination.This compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of chemical identity and functional groups.This compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the main component and impurities.This compound and any significant impurities.

The combination of these techniques provides a comprehensive picture of the quality of a synthetic batch. For example, HPLC can separate and quantify the target compound and non-volatile impurities, while GC-MS can identify residual solvents and other volatile contaminants. FTIR and NMR provide structural confirmation of the synthesized molecule. By implementing a multi-faceted analytical approach, the quality and consistency of this compound can be reliably controlled.

Future Research Directions and Emerging Opportunities for 1 Butyl 3 Furan 2 Ylmethyl Urea

Exploration of Novel Synthetic Methodologies

The synthesis of urea (B33335) derivatives has been a cornerstone of organic chemistry, and the pursuit of more efficient, sustainable, and innovative methods is a continuous endeavor. For 1-Butyl-3-(furan-2-ylmethyl)urea, future research in synthetic methodologies is likely to focus on several promising fronts.

Current synthetic approaches for similar furan-based ureas often involve the reaction of a furan-containing amine with an isocyanate, or the coupling of furfural (B47365) with urea. researchgate.netontosight.aiscirp.org While effective, these methods can sometimes be improved in terms of atom economy, reaction conditions, and waste generation.

Future research could explore green synthetic pathways , minimizing the use of hazardous reagents and solvents. acs.orgrsc.orgrsc.org This includes the potential use of biomass-derived starting materials and environmentally benign catalysts. researchgate.netrsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also represent a significant advancement in efficiency and sustainability.

Furthermore, the application of continuous-flow chemistry presents a significant opportunity for the synthesis of this compound and its derivatives. researchgate.netacs.org Flow chemistry offers advantages such as enhanced reaction control, improved safety, and ease of scalability. acs.org The development of a continuous-flow process for this compound could be a key step towards its larger-scale production for various applications.

Deeper Understanding of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics governing the formation of this compound is crucial for optimizing its synthesis and for controlling its reactivity in various applications. While the general pathways for urea formation are known, detailed mechanistic studies on this specific compound are lacking.

Future research should focus on elucidating the step-by-step mechanism of its synthesis. This could involve techniques such as isotopic labeling, in-situ spectroscopic monitoring (e.g., FT-IR, NMR), and kinetic studies under varying reaction conditions. acs.orgresearchgate.net For instance, investigating the role of catalysts in promoting the reaction and understanding the formation of any intermediates or byproducts would be of significant value. nih.govresearchgate.net

Moreover, understanding the kinetics of the reaction—how factors like temperature, concentration, and catalyst loading affect the reaction rate—is essential for process optimization and scale-up. rsc.org Mechanistic insights into the condensation reaction of furfural with urea, a potential route to furan-based ureas, are emerging and could provide a foundation for understanding the formation of this compound. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reactivity, thereby guiding experimental research. researchgate.netresearchgate.net For this compound, advanced computational modeling can provide valuable insights into its structure, electronics, and potential interactions.

Future research should employ DFT and other computational methods to:

Predict molecular geometry and electronic structure: Understanding the three-dimensional shape and the distribution of electrons in the molecule is fundamental to predicting its behavior. researchgate.netncert.nic.in

Model reaction pathways and transition states: This can help in elucidating reaction mechanisms and identifying the most energetically favorable routes for synthesis. nih.govnih.gov

Simulate interactions with other molecules: This is particularly important for predicting its potential as a building block in larger molecular assemblies or as a ligand for a biological target. nih.govnih.gov

Predict spectroscopic properties: Computational modeling can aid in the interpretation of experimental spectra (e.g., NMR, IR) and provide a deeper understanding of the molecule's structure. researchgate.net

By leveraging the predictive power of computational chemistry, researchers can screen potential applications and design new experiments with greater efficiency and precision.

Development of Highly Selective Analytical Probes

The inherent structure of this compound, featuring hydrogen bond donor and acceptor sites in the urea moiety and a furan (B31954) ring, makes it an interesting candidate for development as a selective analytical probe. Urea and thiourea (B124793) derivatives have been successfully employed as receptors for anions and other small molecules. acs.org

Future research could explore the potential of this compound and its functionalized derivatives as chemosensors . This would involve investigating its ability to selectively bind with specific ions or molecules, leading to a detectable signal, such as a change in color or fluorescence. The furan ring could also be modified to tune the electronic and photophysical properties of the molecule for sensing applications.

The development of such probes could have applications in environmental monitoring, clinical diagnostics, and industrial process control. Research in this area would involve synthesizing a library of related compounds and systematically evaluating their binding affinities and selectivity for various analytes.

Expansion into New Areas of Material Science and Supramolecular Chemistry

The self-assembly properties of urea derivatives, driven by hydrogen bonding, make them attractive building blocks for the construction of novel materials and supramolecular architectures. nih.govnih.govresearchgate.netresearchgate.net The presence of both the urea and furan moieties in this compound opens up exciting possibilities in material science.

Future research directions include:

Development of supramolecular gels: The ability of urea derivatives to form fibrous networks through self-assembly can be harnessed to create gels with potential applications in areas such as drug delivery and tissue engineering. nih.govresearchgate.net

Formation of Covalent Organic Frameworks (COFs): The mention of this compound as a potential organic monomer for COFs suggests its use in creating highly ordered, porous materials. bldpharm.com COFs have applications in gas storage, catalysis, and separation technologies.

Creation of novel polymers: The furan ring can participate in various polymerization reactions, and the urea group can introduce specific properties like improved thermal stability and mechanical strength to the resulting polymers. rsc.orgmdpi.com Research into furan-based polyureas is an active field with potential for creating sustainable and high-performance materials. mdpi.com

Potential for Functionalization towards Advanced Chemical Technologies

The structure of this compound provides multiple sites for chemical modification, allowing for its functionalization to create molecules with tailored properties for advanced chemical technologies.

Future research should focus on:

Catalyst development: The urea and furan moieties can be functionalized to create ligands for metal catalysts or to act as organocatalysts themselves. rsc.orgfrontiersin.orgresearchgate.net For example, functionalized urea derivatives have been used in asymmetric catalysis.

Smart materials: By incorporating photoresponsive or chemoresponsive groups, this compound could be used to develop materials that change their properties in response to external stimuli.

Pharmaceutical and agrochemical applications: While outside the direct scope of this article, the urea and furan motifs are present in many biologically active compounds. ontosight.aiscirp.orgscirp.orgscirp.org Further functionalization could lead to the discovery of new lead compounds in these areas. For instance, a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea), has shown antimicrobial activity. scirp.orgscirp.org

The exploration of these diverse functionalization strategies will undoubtedly expand the utility of this compound far beyond its current applications.

Q & A

Q. What are the key parameters to optimize the synthesis of 1-Butyl-3-(furan-2-ylmethyl)urea to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires systematic testing of variables such as temperature (60–80°C), solvent polarity (e.g., DMF vs. THF), and reaction time (12–24 hours). A factorial design approach (e.g., 2³ design) can identify interactions between variables. For example, higher yields are often achieved in polar aprotic solvents under reflux conditions. Purity is enhanced via column chromatography or recrystallization using ethanol/water mixtures. Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the urea backbone and furan substituents, with key signals at δ 6.2–6.5 ppm (furan protons) and δ 3.2–3.5 ppm (butyl chain). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 237.1478). Infrared (IR) spectroscopy identifies urea C=O stretches (~1640–1680 cm⁻¹). Purity ≥95% is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer: Prioritize in vitro assays targeting urea derivatives’ known biological activities. For example:

  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli.
  • Anti-inflammatory Potential : Inhibition of COX-2 enzyme via ELISA.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7). Use DMSO as a solvent control (<0.1% final concentration) and validate results with triplicate runs .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanism of this compound in biological systems?

Methodological Answer:

  • Kinetic Studies : Measure reaction rates under varying pH and temperature to identify rate-limiting steps.
  • Isotopic Labeling : Use ¹⁵N-labeled urea to track metabolic breakdown via LC-MS.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with Surface Plasmon Resonance (SPR) for binding affinity .

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on furan) with bioactivity using partial least squares regression.
  • Reaction Path Sampling : Use NEB (Nudged Elastic Band) methods to simulate intermediates and transition states .

Q. How should researchers address contradictions in reported bioactivity data for urea derivatives?

Methodological Answer:

  • Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and live/dead staining.
  • Purity Verification : Re-test compounds after HPLC purification to exclude impurity-driven effects.
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for MIC assays) .

Q. What strategies ensure regioselectivity during chemical modifications of the furan ring?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM) at the 5-position of furan to steer electrophilic substitution to the 2-position.
  • Catalytic Control : Use Pd-catalyzed C–H activation with pyridine-based ligands for cross-coupling at specific sites.
  • DFT Analysis : Predict reactive sites via Fukui indices to guide synthetic routes .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS.
  • Plasma Stability : Incubate with human plasma (1 mg/mL) for 24 hours and quantify intact compound using LC-MS/MS.
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.